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Compound of Interest

Compound Name: Ro 51

Cat. No.: B114327 Get Quote

In-Depth Technical Guide: Ro 51
For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Ro 51
Ro 51 is a potent and selective dual antagonist of the P2X3 and P2X2/3 purinergic receptors.

Its development has been a significant step in the exploration of therapeutic agents targeting

pain pathways. This guide provides a comprehensive overview of its fundamental properties,

experimental evaluation, and the signaling pathways it modulates.

Property Value Reference

CAS Number 1050670-85-3 [1][2][3][4]

Molecular Weight 474.29 g/mol [1][2][3][4]

Molecular Formula C₁₇H₂₃IN₄O₄ [1][2]

Mechanism of Action and Signaling Pathway
Ro 51 exerts its effects by blocking the activation of P2X3 and P2X2/3 receptors by

extracellular adenosine triphosphate (ATP). These receptors are ligand-gated ion channels

predominantly expressed on sensory neurons. Upon activation by ATP, which is often released

during cellular stress or injury, these channels open, leading to an influx of cations and

subsequent neuronal depolarization. This signaling cascade is crucial in the transmission of
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pain signals, particularly in chronic pain conditions. By inhibiting these receptors, Ro 51
effectively reduces the hyperexcitability of sensory neurons.

The downstream signaling cascade initiated by P2X3 receptor activation involves the activation

of the Extracellular signal-regulated kinase (ERK), a key component of the Mitogen-Activated

Protein Kinase (MAPK) signaling pathway. The activation of ERK can subsequently lead to the

phosphorylation of transcription factors such as the cAMP response element-binding protein

(CREB), which can modulate gene expression related to neuronal plasticity and sensitization.
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P2X3 Receptor Signaling Pathway and Inhibition by Ro 51.

Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of

Ro 51.

In Vitro Antagonist Activity Assessment: FLIPR Calcium
Assay
This assay is used to determine the potency of Ro 51 in blocking ATP-induced calcium influx in

cells expressing P2X3 and P2X2/3 receptors.

Cell Culture and Plating:
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Human embryonic kidney (HEK293) cells stably expressing either human P2X3 or P2X2/3

receptors are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal

bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000

cells per well and incubated overnight at 37°C in a 5% CO₂ atmosphere.

Dye Loading:

The cell culture medium is removed, and the cells are washed with an assay buffer (e.g.,

Hanks' Balanced Salt Solution with 20 mM HEPES).

A calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit

reagent) is prepared in the assay buffer.

The dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C.

Compound Addition and Signal Detection:

Ro 51 is serially diluted in the assay buffer to achieve a range of final concentrations.

The diluted Ro 51 or vehicle control is added to the wells and incubated for a specified

period (e.g., 10-30 minutes) at room temperature.

The plate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).

An agonist solution (e.g., α,β-methylene ATP) is added to the wells to stimulate the

P2X3/P2X2/3 receptors.

The fluorescence intensity is measured before and after the addition of the agonist to

determine the extent of calcium influx.

The inhibitory effect of Ro 51 is calculated as a percentage of the response in the vehicle-

treated control wells, and IC₅₀ values are determined by fitting the data to a four-parameter

logistic equation.
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In Vivo Efficacy Evaluation: Complete Freund's Adjuvant
(CFA) Model of Inflammatory Pain
This model is used to assess the analgesic efficacy of Ro 51 in a rodent model of persistent

inflammatory pain.

Induction of Inflammation:

Male Sprague-Dawley rats are acclimatized to the testing environment.

A baseline measurement of paw withdrawal threshold to a mechanical stimulus (e.g., using

von Frey filaments) or thermal stimulus (e.g., Hargreaves test) is taken.

Complete Freund's Adjuvant (CFA), a suspension of heat-killed Mycobacterium tuberculosis

in mineral oil, is injected into the plantar surface of one hind paw of the rat. This induces a

localized and persistent inflammation.

Drug Administration and Behavioral Testing:

At a predetermined time after CFA injection (e.g., 24 hours or several days), when

hyperalgesia (increased sensitivity to pain) is established, Ro 51 or vehicle is administered

to the animals (e.g., orally or intraperitoneally).

At various time points after drug administration, the paw withdrawal threshold to mechanical

or thermal stimuli is reassessed.

The reversal of hyperalgesia by Ro 51 is determined by comparing the post-drug paw

withdrawal thresholds to the pre-drug and baseline values.
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Workflow for the CFA Model of Inflammatory Pain.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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